Spacer Length and Molecular Weight: Precise Control Over Conjugate Geometry
Fmoc-PEG3-CH2CO2-NHS contains exactly three ethylene glycol repeat units, corresponding to a molecular weight of 526.5 g/mol and an estimated extended spacer length of approximately 11 atoms (backbone). This length is intermediate between shorter PEG2 linkers (e.g., Fmoc-PEG2-CH2CO2-NHS, MW 482.5 g/mol, ~7 atoms) and longer PEG5 linkers (e.g., Fmoc-PEG5-CH2CO2-NHS, MW 614.6 g/mol, ~17 atoms) . The defined PEG3 length provides sufficient flexibility to reduce steric hindrance during conjugation while maintaining a compact overall conjugate size—a critical parameter for preserving target-binding affinity in ADC and PROTAC applications .
| Evidence Dimension | Molecular weight and spacer length (atoms in PEG backbone) |
|---|---|
| Target Compound Data | MW 526.5 g/mol; PEG3 (~11 atoms) |
| Comparator Or Baseline | Fmoc-PEG2-CH2CO2-NHS (MW 482.5 g/mol, ~7 atoms); Fmoc-PEG5-CH2CO2-NHS (MW 614.6 g/mol, ~17 atoms) |
| Quantified Difference | PEG3 offers +44 g/mol and +4 atoms vs. PEG2; −88 g/mol and −6 atoms vs. PEG5 |
| Conditions | Vendor technical datasheets (AxisPharm, Bocsci) reporting molecular weights and PEG unit composition |
Why This Matters
Precise spacer length directly influences conjugate hydrodynamic radius and steric accessibility, affecting both conjugation yield and biological activity.
